molecular formula C22H20N2O B184716 (1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanone CAS No. 4982-02-9

(1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanone

Cat. No. B184716
CAS RN: 4982-02-9
M. Wt: 328.4 g/mol
InChI Key: SBTWYXAGKPTURD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanone, also known as DPhenylC61-butyric acid methyl ester (PCBM), is a widely used organic semiconductor material in the field of organic electronics. It is a derivative of fullerene C60 and has been extensively studied for its potential applications in solar cells, organic light-emitting diodes (OLEDs), and field-effect transistors (FETs).

Mechanism Of Action

The mechanism of action of (1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester in organic electronic devices is primarily based on its ability to accept electrons and transport them efficiently. In solar cells, the BHJ structure allows for efficient charge separation and collection, with (1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester acting as the electron acceptor material. In OLEDs and FETs, (1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester facilitates charge injection and transport, leading to improved device performance.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of (1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester. However, it is generally considered to be non-toxic and non-carcinogenic, and has been approved for use in various organic electronic devices.

Advantages And Limitations For Lab Experiments

(1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester offers several advantages for lab experiments, including its relatively simple synthesis method, high electron affinity, and good solubility in common organic solvents. However, it also has some limitations, such as its tendency to aggregate in solution, which can affect its electronic properties.

Future Directions

There are several future directions for research on (1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester. One area of interest is the development of new synthesis methods that can improve the purity and yield of the compound. Another area of research is the optimization of its electronic properties through chemical modification or blending with other materials. Additionally, there is ongoing research on the use of (1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester in new types of organic electronic devices, such as perovskite solar cells and organic field-effect transistors.

Synthesis Methods

The synthesis of (1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester involves the reaction of C60 with 1,3-diphenyl-2-thiourea in the presence of a Lewis acid catalyst. The resulting product is then reacted with phenylmagnesium bromide to yield the final compound. The synthesis process is relatively straightforward and can be carried out in a laboratory setting with moderate difficulty.

Scientific Research Applications

(1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester has been extensively studied for its potential applications in various organic electronic devices. In particular, it has been used as an electron acceptor material in organic solar cells, where it is blended with a donor material to form a bulk heterojunction (BHJ) structure. The BHJ structure allows for efficient charge separation and collection, leading to high power conversion efficiencies (PCEs) in solar cells.
(1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester has also been used as an electron transport material in OLEDs, where it improves the device performance by facilitating charge injection and transport. Additionally, it has been employed as a high-mobility p-type semiconductor in FETs, where it exhibits high charge carrier mobility and low threshold voltage.

properties

CAS RN

4982-02-9

Product Name

(1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanone

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

IUPAC Name

(1,3-diphenylimidazolidin-2-yl)-phenylmethanone

InChI

InChI=1S/C22H20N2O/c25-21(18-10-4-1-5-11-18)22-23(19-12-6-2-7-13-19)16-17-24(22)20-14-8-3-9-15-20/h1-15,22H,16-17H2

InChI Key

SBTWYXAGKPTURD-UHFFFAOYSA-N

SMILES

C1CN(C(N1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CN(C(N1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4

Other CAS RN

4982-02-9

Origin of Product

United States

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